3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-21-12-2-3-13(18-17-12)22-10-4-7-19(9-10)14(20)11-8-15-5-6-16-11/h2-3,5-6,8,10H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCIAQFEFPWQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyridazine/Pyrazine Families
The compound’s structural uniqueness lies in its hybrid pyridazine-pyrrolidine-pyrazine architecture. Below is a comparative analysis with key analogues:
Physicochemical and Electronic Properties
- Polarity and Solubility : The pyrazine-2-carbonyl group in the target compound enhances polarity compared to simpler methoxy-pyridazines (e.g., 3-sulfanilamido-6-methoxypyridazine), as evidenced by its higher calculated logP reduction (estimated ΔlogP ≈ -1.2 vs. sulfonamide analogues) .
- Electronic Effects : The electron-withdrawing pyrazine-carbonyl substituent may stabilize the pyridazine ring’s π-system, altering UV-Vis absorption maxima. Computational studies (CNDO method) on diazines suggest that such substituents redshift n→π* transitions by ~20 nm compared to methoxy-only analogues .
Q & A
Q. What are the standard synthetic routes for 3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and what key reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyridazine Intermediate Preparation : Start with 6-methoxypyridazine-3-ol, activated via halogenation (e.g., using POCl₃) to introduce a leaving group.
Pyrrolidine Coupling : React the activated pyridazine with a pyrrolidine derivative (e.g., 1-(pyrazine-2-carbonyl)pyrrolidin-3-ol) under nucleophilic substitution (SN2) conditions.
Carbonyl Introduction : Use coupling reagents like EDCI/HOBt in anhydrous DMF to attach the pyrazine-2-carbonyl group.
Q. Critical Conditions :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Catalysts : DMAP improves acylation efficiency .
- Temperature : 0–25°C for coupling steps to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
| Technique | Purpose | Key Observations | Reference |
|---|---|---|---|
| 1H/13C NMR | Confirm functional groups and connectivity | Methoxy (δ ~3.9 ppm), pyrrolidine protons (δ ~1.8–4.5 ppm) . | |
| HRMS | Verify molecular weight | [M+H]+ peak matching theoretical mass | |
| IR Spectroscopy | Identify carbonyl (C=O) and ether (C-O) bonds | Peaks at ~1680 cm⁻¹ (amide) and ~1250 cm⁻¹ (ether) . | |
| X-ray Crystallography | Resolve stereochemistry (if crystalline) | Confirms pyrrolidine ring conformation |
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility Profiling : Use HPLC to measure logP and aqueous solubility in PBS (pH 7.4) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 100°C, 30 min, 80% yield) .
- Alternative Coupling Reagents : Replace EDCI with TBTU for better activation of carboxylic acids .
- Protecting Groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl on pyrrolidine) to direct coupling .
- Reaction Monitoring : Use LC-MS to track intermediates and optimize stoichiometry .
Q. What strategies resolve discrepancies in biological activity data across different assays?
Methodological Answer: Contradictions may stem from assay conditions or compound stability:
- Orthogonal Assays : Validate kinase inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability .
- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, DMEM) and analyze degradation via HPLC .
- Metabolite Screening : Use hepatocyte microsomes to identify inactive metabolites confounding activity .
Q. Example Workflow :
Re-test activity in a cell-free assay (e.g., recombinant enzyme).
Compare with cell-based results to isolate membrane permeability effects .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PI3Kγ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks .
- QSAR Modeling : Train models on pyridazine derivatives to correlate substituents with IC₅₀ values .
Validation : Mutate key residues (e.g., Lys802 in PI3K) and re-test activity to confirm predicted interactions .
Q. Data Contradiction Analysis Table
| Issue | Potential Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Variable IC₅₀ in kinase assays | Compound aggregation | Add 0.01% Tween-80 to buffer | |
| Low solubility in PBS | High logP (>3.5) | Use cyclodextrin-based formulations | |
| Inconsistent cytotoxicity | Off-target effects | CRISPR knockout of suspected targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
